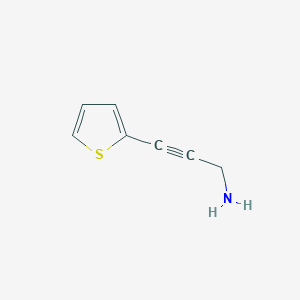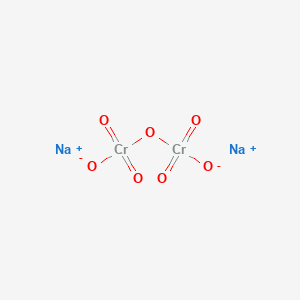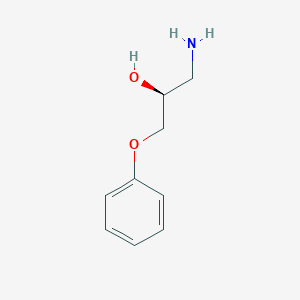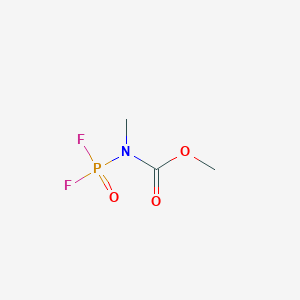
Methyl N-difluorophosphoryl-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-difluorophosphoryl-N-methylcarbamate (DFP) is a chemical compound that has been extensively used in scientific research as a potent inhibitor of acetylcholinesterase (AChE). AChE is an enzyme that plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine (ACh). DFP has been used to study the mechanism of action of AChE and its inhibition, as well as the biochemical and physiological effects of AChE inhibition.
Mecanismo De Acción
Methyl N-difluorophosphoryl-N-methylcarbamate inhibits AChE by forming a covalent bond with the active site of the enzyme. This prevents ACh from being broken down, leading to an accumulation of the neurotransmitter in the synaptic cleft. This can lead to overstimulation of the nervous system, which can cause a variety of physiological effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Methyl N-difluorophosphoryl-N-methylcarbamate depend on the dose and route of administration. In general, Methyl N-difluorophosphoryl-N-methylcarbamate can cause a variety of symptoms, including muscle twitching, convulsions, respiratory distress, and death. It can also affect cognitive function, memory, and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-difluorophosphoryl-N-methylcarbamate has several advantages as a research tool. It is a potent and selective inhibitor of AChE, which makes it useful for studying the role of ACh in the nervous system. It is also relatively easy to synthesize and has a long shelf life. However, Methyl N-difluorophosphoryl-N-methylcarbamate is highly toxic and must be handled with care. It can also have non-specific effects on other enzymes and receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving Methyl N-difluorophosphoryl-N-methylcarbamate. One area of interest is the development of new AChE inhibitors that are more selective and less toxic than Methyl N-difluorophosphoryl-N-methylcarbamate. Another area of interest is the study of the long-term effects of AChE inhibition on cognitive function and behavior. Finally, there is a need for more research on the biochemical and physiological effects of Methyl N-difluorophosphoryl-N-methylcarbamate, particularly at low doses, to better understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, Methyl N-difluorophosphoryl-N-methylcarbamate is a potent inhibitor of AChE that has been extensively used in scientific research. It is synthesized by reacting methylamine with difluorophosphoryl chloride and has a variety of biochemical and physiological effects. While it has several advantages as a research tool, it is highly toxic and must be handled with care. There are several future directions for research involving Methyl N-difluorophosphoryl-N-methylcarbamate, including the development of new AChE inhibitors and the study of its long-term effects on cognitive function and behavior.
Métodos De Síntesis
Methyl N-difluorophosphoryl-N-methylcarbamate can be synthesized by reacting methylamine with difluorophosphoryl chloride. The reaction produces methyl N-difluorophosphorylformamide, which can be further reacted with methyl isocyanate to produce Methyl N-difluorophosphoryl-N-methylcarbamate. The overall synthesis of Methyl N-difluorophosphoryl-N-methylcarbamate is shown below:
(CH3NH2) + (POF2Cl) → (CH3NHPF2) + HCl
(CH3NHPF2) + (CH3NCO) → (CH3NHPF2CO) + HCl
Methyl N-difluorophosphoryl-N-methylcarbamate is a colorless liquid with a boiling point of 143-144°C and a density of 1.34 g/mL. It is highly toxic and can be absorbed through the skin, so proper safety precautions must be taken when handling it.
Aplicaciones Científicas De Investigación
Methyl N-difluorophosphoryl-N-methylcarbamate has been widely used in scientific research as a potent inhibitor of AChE. AChE is an enzyme that breaks down the neurotransmitter ACh, which is involved in many important physiological processes, including muscle contraction, heart rate, and cognitive function. Inhibition of AChE by Methyl N-difluorophosphoryl-N-methylcarbamate can lead to an increase in ACh levels, which can have a variety of effects on the nervous system.
Propiedades
Número CAS |
123145-94-8 |
|---|---|
Nombre del producto |
Methyl N-difluorophosphoryl-N-methylcarbamate |
Fórmula molecular |
C3H6F2NO3P |
Peso molecular |
173.06 g/mol |
Nombre IUPAC |
methyl N-difluorophosphoryl-N-methylcarbamate |
InChI |
InChI=1S/C3H6F2NO3P/c1-6(3(7)9-2)10(4,5)8/h1-2H3 |
Clave InChI |
IOEGYMRYVLOGPT-UHFFFAOYSA-N |
SMILES |
CN(C(=O)OC)P(=O)(F)F |
SMILES canónico |
CN(C(=O)OC)P(=O)(F)F |
Sinónimos |
Carbamic acid, (difluorophosphinyl)methyl-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



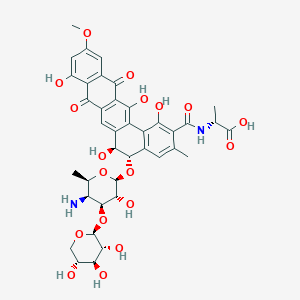
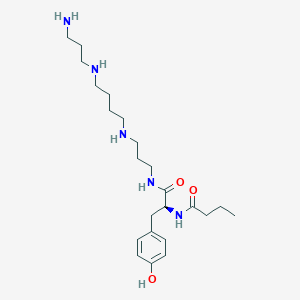
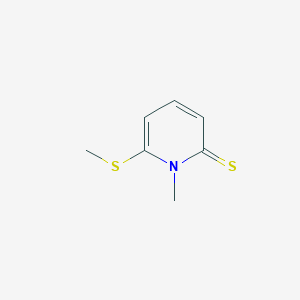
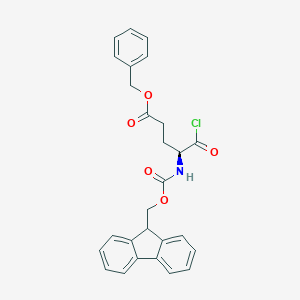
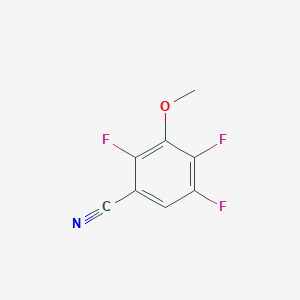
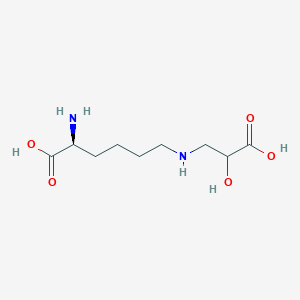
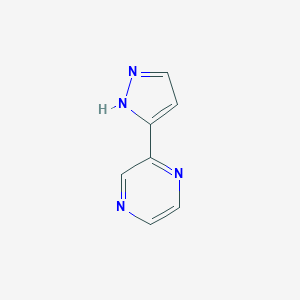
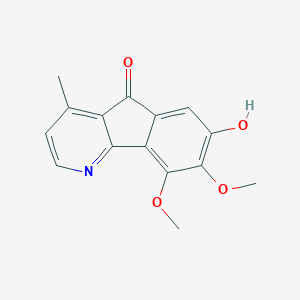
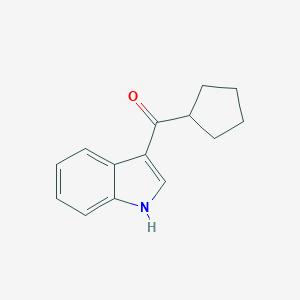
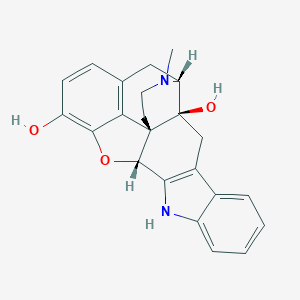
![Imidazo[1,5-a]pyridine-3-sulfonamide](/img/structure/B39285.png)
